molecular formula C21H13ClN6O5S3 B2716311 2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393571-73-8

2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2716311
CAS No.: 393571-73-8
M. Wt: 561
InChI Key: OTGOIXPHLWQATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H13ClN6O5S3 and its molecular weight is 561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with thiazolidinone and thiadiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. For instance, a study by Abdellatif et al. (2013) synthesized compounds evaluated for antimicrobial activity using ciprofloxacin and triflucan as standard references, indicating potential applications in developing new antimicrobial agents Abdellatif, H. A. Elshemy, O. El-Badry, H. Ragab, & M. El-Enany, 2013.

Anticancer Potential

Similarly, thiazolidinone derivatives have been explored for their anticancer potential. Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives and evaluated them for in vitro antimicrobial and anticancer potentials, with some compounds showing promising results against cancer cell lines Deep, Pradeep Kumar, B. Narasimhan, S. Lim, K. Ramasamy, R. Mishra, & V. Mani, 2016.

Synthesis Methodologies

The development of synthesis methodologies for similar compounds opens pathways for new pharmacologically active molecules. For example, Duan Yumin (2010) discussed the synthesis of Dabigatran Etexilate, showcasing the utility of such compounds in pharmaceutical synthesis Duan Yumin, 2010.

Analgesic and Anti-inflammatory Activities

Research by Maeda et al. (1983) into 2-thiazolylamino- and 2-thiazolyloxy-arylacetic acid derivatives indicated their analgesic and anti-inflammatory effects, suggesting potential therapeutic applications Maeda, E. Ohsugi, T. Fujioka, & K. Hirose, 1983.

Properties

IUPAC Name

2-(4-chloro-3-nitrobenzoyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN6O5S3/c22-14-6-5-11(9-15(14)28(32)33)17(30)12-3-1-2-4-13(12)18(31)25-20-26-27-21(36-20)35-10-16(29)24-19-23-7-8-34-19/h1-9H,10H2,(H,23,24,29)(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGOIXPHLWQATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.